6-Isopropylpyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For instance, synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach. The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Scientific Research Applications
Molecular and Spectral Analysis
- Vibrational Spectral Analysis: 6-Isopropylpyrimidine-2,4(1H,3H)-dione has been used in vibrational spectral analysis. Its vibrational wavenumbers were computed using DFT quantum chemical calculations. The data from these calculations helped assign experimentally obtained bands in the FT-IR and FT-Raman spectra of a related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione (Al-Omary et al., 2017).
Chemical Synthesis and Structural Exploration
- Synthesis of Heterocyclic Derivatives: The compound has been employed in the synthesis of novel heterocyclic derivatives, such as hydroxybenzoylpyrido[2,3-d]pyrimidine heterocycles. The structural integrity of these derivatives was confirmed using spectral techniques like NMR and FT-IR spectroscopy (Ashraf et al., 2019).
Drug Discovery and Bioactive Agent Studies
- Drug Discovery Applications: The compound has been a precursor in the creation of bioactive agents. A study on a related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, revealed its potential in drug discovery, highlighting non-covalent interactions important in ligand binding (Al-Omary et al., 2017).
Molecular Docking and Conformational Analysis
- Molecular Docking Studies: In molecular docking studies, this compound derivatives have shown the ability to bind at active sites of substrates through weak non-covalent interactions, which is essential in the drug design process (Al-Omary et al., 2017).
Optical and Nonlinear Optical Applications
- Nonlinear Optical Properties: Derivatives of this compound have been evaluated for their optical and nonlinear optical (NLO) properties, making them potential candidates for NLO device fabrications (Mohan et al., 2020).
Mechanism of Action
The mechanism of action of pyrimidines is often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Future Directions
Future research in the field of pyrimidines is likely to focus on the development of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
6-propan-2-yl-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)5-3-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIMNPVKIBHLPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289008 | |
Record name | 6-isopropylpyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58289-27-3 | |
Record name | NSC58560 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-isopropylpyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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